molecular formula C13H18N2O B091950 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol CAS No. 305347-71-1

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol

Cat. No.: B091950
CAS No.: 305347-71-1
M. Wt: 218.29 g/mol
InChI Key: ZABSZGJFACXKLA-UHFFFAOYSA-N
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Description

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a benzimidazole ring substituted with a propan-2-yl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated with a propan-2-yl group using an appropriate alkylating agent such as isopropyl bromide in the presence of a base like potassium carbonate.

    Addition of Propanol Side Chain: The final step involves the addition of a propanol side chain through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 3-chloropropanol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The propanol side chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar ring structure but lacking the propan-2-yl and propanol substituents.

    2-Propylbenzimidazole: Similar structure but with a propyl group instead of a propan-2-yl group.

    3-(1-Methylbenzimidazol-2-yl)propan-1-ol: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the propan-2-yl group and the propanol side chain can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABSZGJFACXKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387520
Record name 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305347-71-1
Record name 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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